Promazine

Catalog No.
S540261
CAS No.
58-40-2
M.F
C17H20N2S
M. Wt
284.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Promazine

CAS Number

58-40-2

Product Name

Promazine

IUPAC Name

N,N-dimethyl-3-phenothiazin-10-ylpropan-1-amine

Molecular Formula

C17H20N2S

Molecular Weight

284.4 g/mol

InChI

InChI=1S/C17H20N2S/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19/h3-6,8-11H,7,12-13H2,1-2H3

InChI Key

ZGUGWUXLJSTTMA-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=CC=CC=C31

solubility

Sol in methanol, ethanol, chloroform /Hydrochloride/
Practically insol in ether, benzene /Hydrochloride/
In water, 14.2 mg/l @ 24 °C
2.07e-02 g/L

Synonyms

Hydrochloride, Promazine, Promazine, Promazine Hydrochloride, Protactyl, Sinophenin, Sparine

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=CC=CC=C31

The exact mass of the compound Promazine is 284.1347 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 14.2 mg/l (at 24 °c)4.99e-05 min water, 14.2 mg/l @ 24 °c2.07e-02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31447. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines. It belongs to the ontological category of tertiary amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Cell Culture Studies

Promazine's ability to interact with cell membranes makes it a useful tool in cell culture experiments. Researchers can utilize Promazine to:

  • Investigate the effects of different compounds on cellular behavior: By introducing Promazine alongside another compound of interest, scientists can observe how Promazine alters the cell's response. This helps understand how the new compound interacts with cellular processes.

Source

Studying Ion Channels and Membrane Transport

Promazine possesses specific conductometric properties, meaning it affects the electrical conductivity of solutions. This characteristic makes it valuable for studying:

  • Ion channels: These are protein pores within cell membranes that regulate the flow of charged ions. Promazine's interaction with ion channels can provide insights into their function and how they influence cellular activity.
  • Membrane transport mechanisms: Promazine can help researchers understand how molecules are transported across cell membranes. By observing how Promazine affects this process, scientists can gain valuable knowledge about cellular uptake and efflux mechanisms.

Source

Veterinary Research

Promazine finds applications in veterinary research, particularly in studying infectious diseases in animals. For instance:

  • Feline Coronavirus: Research suggests Promazine may interact with the Feline Coronavirus (FCoV), the virus responsible for feline infectious peritonitis (FIP). Studying this interaction can provide valuable insights into FCoV's biology and potentially lead to the development of new treatment strategies for FIP.

Source

Promazine (C17H20N2S) is a medication belonging to the phenothiazine class []. It was first synthesized in the 1950s and was one of the first antipsychotic medications used clinically []. Promazine has actions similar to chlorpromazine, another phenothiazine, but with less potent antipsychotic activity [, ]. Due to this, its use in human medicine has largely been replaced by newer medications with fewer side effects. However, promazine remains a valuable medication in veterinary medicine as a tranquilizer [].


Molecular Structure Analysis

The key feature of Promazine's structure is the phenothiazine ring system, consisting of a central sulfur atom bridged by two benzene rings with a nitrogen atom linked to one of the benzene rings []. This structure is essential for its pharmacological activity. Additionally, Promazine has a 3-(dimethylaminopropyl) side chain attached to the nitrogen atom, which contributes to its interaction with biological receptors [].


Chemical Reactions Analysis

The specific synthesis pathways for Promazine are proprietary information and not publicly available. However, the general synthesis of phenothiazines involves the reaction of a thiophenol derivative with an appropriate amine. The decomposition of Promazine likely follows the general pattern of phenothiazines, which can degrade under light and heat to form various breakdown products [].


Physical And Chemical Properties Analysis

  • Melting point: 168-172 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Slightly soluble in water, freely soluble in alcohol and chloroform []
  • pKa: 9.38 []

Promazine's mechanism of action is not fully understood, but it is believed to involve its antagonism of various neurotransmitter receptors in the brain []. These include dopamine receptors, serotonin receptors, histamine receptors, and muscarinic acetylcholine receptors [, ]. The antagonism of dopamine receptors, particularly D2 receptors, is thought to be primarily responsible for its antipsychotic effects, although these effects are weaker compared to other phenothiazines [].

, including oxidation and complexation. Notably, when exposed to air, it can slowly oxidize, resulting in a blue coloration due to the formation of promazine radical cation complexes . In aqueous solutions, promazine is sensitive to light and heat, leading to degradation. The compound can also participate in redox reactions with metal ions, such as iron(III), forming stable complexes .

Promazine exhibits its pharmacological effects primarily through antagonism at dopamine D2 receptors and serotonin 5-HT2 receptors. This dual action contributes to its sedative and antipsychotic properties . The drug has been noted for its anticholinergic side effects, which can include sedation and extrapyramidal symptoms, although these are generally less pronounced compared to other antipsychotics like chlorpromazine . Additionally, promazine has been associated with various adverse effects such as dizziness, hypotension, and dry mouth .

Promazine can be synthesized through several methods involving phenothiazine derivatives. A common synthetic route involves the reaction of 10H-phenothiazine with 3-dimethylaminopropyl chloride under basic conditions. This method typically yields promazine hydrochloride as a product. The synthesis requires careful control of reaction conditions to minimize degradation and ensure high yield .

Promazine is primarily used in two main areas:

  • Human Medicine: It serves as a short-term treatment for psychomotor agitation and can be used as an adjunctive therapy in psychiatric settings.
  • Veterinary Medicine: It is widely employed as a tranquilizer for animals, particularly horses, during procedures that do not require analgesia. It may also be combined with other agents for enhanced sedation .

Promazine interacts with various drugs and biological systems. Its metabolism is significantly influenced by cytochrome P450 enzymes, particularly CYP2D6, which contributes to variability in drug response among individuals . The drug's sedative effects can be potentiated when combined with other central nervous system depressants, leading to increased risks of respiratory depression and hypotension. Furthermore, promazine's anticholinergic properties may interact adversely with other medications that also exhibit anticholinergic effects .

Promazine shares structural similarities and pharmacological properties with several other compounds in the phenothiazine class. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaPrimary UseKey Differences
ChlorpromazineC17H19ClN2SC_{17}H_{19}ClN_{2}SAntipsychoticMore potent antipsychotic effects; higher risk of extrapyramidal symptoms.
ThioridazineC18H22N2SC_{18}H_{22}N_{2}SAntipsychoticStronger sedative effects; associated with cardiac risks.
FluphenazineC22H26F3N3SC_{22}H_{26}F_{3}N_{3}SLong-acting antipsychoticUsed primarily for long-term management; more potent D2 receptor antagonist.
PerphenazineC19H24N2SC_{19}H_{24}N_{2}SAntipsychoticHigher incidence of extrapyramidal symptoms compared to promazine.

Promazine's unique profile lies in its relatively mild sedative effects and lower propensity for causing extrapyramidal symptoms compared to its counterparts, making it suitable for specific patient populations such as the elderly or those requiring short-term treatment for agitation .

Mass Spectrometry

Mass spectrometry represents a fundamental analytical technique for promazine characterization, providing crucial information about molecular weight, structural fragments, and ionization behavior. The technique offers two primary approaches for promazine analysis: electron ionization mass spectrometry and liquid chromatography-tandem mass spectrometry.

Electron Ionization Mass Spectra

Electron ionization mass spectrometry of promazine reveals characteristic fragmentation patterns that facilitate structural elucidation and compound identification [1] [2]. The molecular ion peak appears at m/z 284, corresponding to the molecular weight of promazine (C₁₇H₂₀N₂S) [1]. The electron ionization process produces extensive fragmentation due to the high-energy electron bombardment, resulting in multiple diagnostic fragment ions [3].

The base peak in the electron ionization spectrum occurs at m/z 58, representing the dimethylamine fragment [N(CH₃)₂]⁺ [2] [4]. This fragment results from the cleavage of the dimethylaminopropyl side chain, a characteristic fragmentation pathway for phenothiazine derivatives. The second prominent peak at m/z 72 corresponds to the protonated dimethylamine fragment [N(CH₃)₂H]⁺ [4].

The fragmentation pattern includes several significant peaks: m/z 238 (24% relative intensity) arising from the loss of the dimethylaminopropyl chain through α-cleavage at the nitrogen-carbon bond [4]. The m/z 199 fragment (21% relative intensity) represents the phenothiazine core after rearrangement and stabilization processes [2]. The m/z 86 peak (30% relative intensity) corresponds to the protonated dimethylaminopropyl chain fragment [C₃H₆N(CH₃)₂]⁺ [4].

The electron ionization mass spectrum provides valuable information for structural confirmation and serves as a reference for identification purposes in forensic and analytical applications [5] [6]. The fragmentation patterns are reproducible and characteristic, making electron ionization mass spectrometry an essential tool for promazine identification in complex matrices.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry represents the gold standard for quantitative analysis of promazine in biological and pharmaceutical samples [7] [8] [9]. The technique combines the separation power of liquid chromatography with the selectivity and sensitivity of tandem mass spectrometry, enabling trace-level detection and quantification.

In positive electrospray ionization mode, promazine forms a protonated molecular ion [M+H]⁺ at m/z 285.1 [7] [8]. This precursor ion undergoes collision-induced dissociation to produce characteristic product ions. The primary product ion at m/z 86.1 results from the cleavage of the phenothiazine ring system, retaining the dimethylaminopropyl chain [7] [8]. Additional product ions include m/z 198.0 and m/z 240.1, providing structural confirmation and enhancing selectivity [7].

The optimized collision energy ranges from 13 to 25 eV, depending on the specific instrument configuration and analytical requirements [7] [8]. The fragmentor voltage typically operates between 95 and 125 V to achieve optimal precursor ion formation [7]. Retention times for promazine in reversed-phase chromatography systems typically range from 3.8 to 5.9 minutes, depending on the mobile phase composition and gradient conditions [7] [9].

Multiple reaction monitoring (MRM) provides exceptional selectivity for promazine quantification, with limits of detection ranging from 0.05 to 0.1 μg/kg in biological matrices [7] [8]. The limits of quantification typically range from 0.1 to 0.5 μg/kg, with linear calibration ranges extending from 0.1 to 50 μg/kg [7] [8]. These analytical parameters demonstrate the superior sensitivity and specificity of LC-MS/MS for promazine determination in complex biological samples.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and chemical environment of promazine, offering insights into atomic connectivity and electronic distribution within the molecule. Both proton and carbon-13 NMR spectroscopy contribute essential structural information for comprehensive characterization.

¹H NMR Analysis

Proton nuclear magnetic resonance spectroscopy reveals the characteristic chemical shifts and coupling patterns associated with promazine's structural features [10] [11]. The aromatic protons of the phenothiazine ring system appear in the downfield region between 6.98 and 7.26 ppm, exhibiting complex multipicity patterns due to aromatic coupling interactions [10].

The dimethylaminopropyl side chain produces distinctive signals in the aliphatic region. The terminal methyl groups of the dimethylamino function appear as a singlet at approximately 1.51 ppm, integrating for six protons [10]. The methylene protons adjacent to the tertiary nitrogen exhibit characteristic chemical shifts around 2.78 ppm, appearing as a triplet due to coupling with the adjacent methylene group [10].

The propyl linker connecting the phenothiazine core to the dimethylamino group produces two distinct methylene signals. The methylene group attached to the phenothiazine nitrogen appears around 3.96 ppm as a triplet, while the central methylene group of the propyl chain resonates at approximately 1.51 ppm as a complex multiplet [10]. These chemical shifts reflect the electronic environment and structural connectivity within the molecule.

Solvent effects significantly influence the observed chemical shifts and coupling patterns in promazine ¹H NMR spectra. In chloroform-d₃, the aromatic signals appear well-resolved, facilitating structural assignment and purity assessment [10]. The integration ratios provide quantitative information about the relative abundance of different proton environments, supporting structural confirmation and purity analysis.

¹³C NMR Spectra

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information about promazine, revealing the electronic environment of individual carbon atoms within the molecule [12] [13]. The aromatic carbon signals appear in the characteristic aromatic region between 115 and 145 ppm, reflecting the phenothiazine ring system's electronic properties.

The carbonyl carbon of the phenothiazine core exhibits a distinctive chemical shift that reflects the electron-withdrawing effect of the sulfur atom and the aromatic conjugation. The quaternary carbon atoms within the phenothiazine system display characteristic chemical shifts that differentiate them from the protonated aromatic carbons [12].

The aliphatic carbon signals from the dimethylaminopropyl side chain appear in the upfield region. The terminal methyl groups of the dimethylamino function resonate around 45 ppm, while the methylene carbons of the propyl chain exhibit chemical shifts between 25 and 60 ppm, depending on their proximity to the nitrogen atoms [12]. These chemical shifts provide detailed information about the electronic environment and connectivity within the aliphatic portion of the molecule.

The carbon-13 NMR spectrum serves as a valuable tool for structural confirmation and impurity detection. The resolution and chemical shift dispersion in ¹³C NMR often exceed those observed in ¹H NMR, enabling the detection of minor structural variations and impurities that might be difficult to identify using proton NMR alone [12].

Infrared and Raman Spectroscopy

Vibrational spectroscopy techniques, including infrared and Raman spectroscopy, provide detailed information about the molecular vibrations and functional groups present in promazine. These complementary techniques offer insights into the molecular structure, hydrogen bonding interactions, and crystalline forms of the compound.

Infrared spectroscopy reveals characteristic absorption bands associated with specific functional groups within the promazine molecule [14] [15]. The phenothiazine ring system exhibits characteristic aromatic carbon-carbon stretching vibrations in the region between 1450 and 1650 cm⁻¹ [14]. The carbon-hydrogen stretching vibrations of the aromatic ring appear in the 3000-3100 cm⁻¹ region, while the aliphatic carbon-hydrogen stretching vibrations occur between 2800 and 3000 cm⁻¹ [14].

The tertiary amine function in the dimethylaminopropyl side chain produces characteristic vibrations that distinguish promazine from other phenothiazine derivatives. The carbon-nitrogen stretching vibrations appear around 1200-1300 cm⁻¹, while the methyl group deformation vibrations occur in the 1350-1450 cm⁻¹ region [14]. These vibrational modes provide fingerprint information for compound identification and purity assessment.

Raman spectroscopy offers complementary information to infrared spectroscopy, particularly for the characterization of aromatic ring vibrations and carbon-carbon bond stretching modes [16] [17]. The phenothiazine ring system exhibits intense Raman scattering due to the extended conjugation and polarizable electron system. The symmetric breathing modes of the aromatic rings produce characteristic Raman bands that serve as diagnostic markers for structural identification [16].

Surface-enhanced Raman spectroscopy (SERS) has been successfully applied to promazine analysis, providing enhanced sensitivity for trace detection applications [17] [18]. The SERS technique utilizes metallic nanoparticles to amplify the Raman signal, enabling detection at concentrations significantly lower than conventional Raman spectroscopy [17]. This enhancement makes SERS particularly valuable for forensic applications and trace analysis in biological samples.

The combination of infrared and Raman spectroscopy provides comprehensive vibrational characterization of promazine, supporting structural identification, polymorphic analysis, and quality control applications [19]. The complementary nature of these techniques ensures complete coverage of the molecular vibrational modes, enhancing the reliability of structural assignments and analytical determinations.

Ultraviolet-Visible Spectral Properties

Ultraviolet-visible spectroscopy provides essential information about the electronic transitions and chromophoric properties of promazine, revealing insights into the molecular orbital structure and photochemical behavior. The phenothiazine ring system serves as the primary chromophore, exhibiting characteristic absorption patterns in the UV-visible region.

The electronic absorption spectrum of promazine displays multiple absorption bands corresponding to different electronic transitions within the phenothiazine chromophore [20] [21]. The primary absorption maximum occurs around 254 nm, attributed to the π-π* transition within the phenothiazine ring system [20]. This transition involves the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), reflecting the extended conjugation within the tricyclic structure.

A secondary absorption band appears at approximately 300 nm, corresponding to an n-π* transition involving the nitrogen and sulfur heteroatoms [20]. This transition is typically less intense than the primary π-π* transition but provides important information about the electronic structure and chemical environment of the heteroatoms within the phenothiazine core.

The absorption characteristics of promazine are significantly influenced by pH conditions and solvent environment [20] [22]. In acidic conditions, protonation of the aliphatic nitrogen atom occurs, leading to slight shifts in the absorption maxima and changes in the extinction coefficients. These pH-dependent spectral changes provide valuable information for analytical method development and compound identification.

Derivative spectrophotometry has been successfully applied to promazine analysis, enabling simultaneous determination of promazine and its oxidation products [20] [22]. The first-derivative spectrum enhances resolution and eliminates baseline interference, facilitating quantitative analysis in complex matrices. The third-derivative spectrum provides additional selectivity for the determination of promazine sulfoxide, the primary oxidation product [20].

The photochemical behavior of promazine under UV irradiation results in the formation of reactive intermediates and oxidation products [23] [24]. These photochemical transformations are of particular importance in pharmaceutical stability studies and photosensitivity assessments. The understanding of these photochemical processes is essential for proper storage conditions and formulation development.

Ionization Energy Determinations

Ionization energy measurements provide fundamental information about the electron-donating properties and electronic structure of promazine, offering insights into the molecular orbital energies and chemical reactivity. Multiple experimental methods have been employed to determine the ionization energies of promazine, each providing specific information about different aspects of the ionization process.

Photoelectron spectroscopy measurements have determined the vertical ionization energy of promazine to be 7.20 ± 0.06 eV [25]. This value represents the energy required to remove an electron from the highest occupied molecular orbital (HOMO) without allowing nuclear relaxation. The vertical ionization energy provides information about the electronic structure in the ground state geometry and reflects the electron-donating capacity of the phenothiazine system.

Charge transfer to solvent (CTS) measurements have yielded ionization energy values of 8.22 ± 0.07 eV and 7.23 ± 0.12 eV [25]. These values represent adiabatic ionization energies, which account for nuclear relaxation following electron removal. The variation in reported values reflects different experimental conditions and methodological approaches, but all measurements confirm the relatively low ionization energy of promazine compared to other organic compounds.

The low ionization energy of promazine is attributed to the extended conjugation within the phenothiazine ring system and the electron-donating properties of the nitrogen and sulfur heteroatoms [25]. The delocalization of electron density across the tricyclic structure stabilizes the resulting radical cation, facilitating electron removal and reducing the ionization energy.

Comparative studies with other phenothiazine derivatives have revealed that promazine exhibits similar ionization energies to related compounds such as chlorpromazine and promethazine [25] [26]. The slight variations in ionization energies among phenothiazine derivatives reflect the electronic effects of different substituents on the phenothiazine core. These comparative measurements provide valuable information for understanding structure-activity relationships and predicting chemical behavior.

The ionization energy data are particularly relevant for understanding the antioxidant properties and metabolic behavior of promazine. The relatively low ionization energy suggests that promazine can readily donate electrons, contributing to its antioxidant activity and susceptibility to oxidative metabolism [25]. This information is essential for understanding the pharmacological properties and metabolic pathways of promazine in biological systems.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Oily liq

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Exact Mass

284.13471982 g/mol

Monoisotopic Mass

284.13471982 g/mol

Boiling Point

203-210 °C at 3.00E-01 mm Hg
203-210 °C @ 0.3 mm Hg

Heavy Atom Count

20

LogP

4.55
log Kow= 4.55
4.3

Odor

Amine odor

Decomposition

When heated to decomposition it emits very toxic fumes of nitroxides and sulfoxides.

Appearance

Solid powder

Melting Point

< 25 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O9M39HTM5W

GHS Hazard Statements

Aggregated GHS information provided by 155 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used as an adjunct for short term treatment of moderate and severe psychomotor agitation. Also used to treat agitation or restlessness in the elderly.

Therapeutic Uses

Antiemetics; Antipsychotic Agents, Phenothiazine; Dopamine Antagonists
EFFECTIVE IN MGMNT OF MANIFESTATIONS OF PSYCHOTIC DISORDERS. IT IS PROBABLY EFFECTIVE FOR...RELIEF OF APPREHENSION PRIOR TO SURGERY, & FOR REDUCING AGITATION & TENSION, ASSOC WITH MILD ALCOHOL WITHDRAWAL UNDER SUPERVISION.
IT IS ALSO SIMILAR TO CHLORPROMAZINE IN ITS ACTIONS, BUT ITS POTENCY...LOWER.
MEDICATION (VET): EXTENSIVE, TO CONTROL INTRACTABLE ANIMALS, RELIEVE PAIN, CONTROL MOTION SICKNESS, FACILITATE HANDLING & EXAMINATION, POTENTIATE GENERAL ANESTHETICS, & ENHANCE BENEFITS OF LOCAL ANESTHETICS. USED TO MINIMIZE WT LOSS & CALM CATTLE DURING SHIPPING, AS SURGICAL AID, IN CALMING WILD OBSTETRICAL PT...
For more Therapeutic Uses (Complete) data for PROMAZINE (7 total), please visit the HSDB record page.

Pharmacology

Promazine belongs to a group of medications known as the phenothiazine antipsychotics. It acts by blocking a variety of receptors in the brain, particularly dopamine receptors. Dopamine is involved in transmitting signals between brain cells. When there is an excess amount of dopamine in the brain it causes over-stimulation of dopamine receptors. These receptors normally act to modify behaviour and over-stimulation may result in psychotic illness. Promazine hydrochloride blocks these receptors and stops them becoming over-stimulated, thereby helping to control psychotic illness. Promazine has weak extrapyramidal and autonomic side effects which lead to its use in the elderly, for restless or psychotic patients. Its anti-psychotic effect is also weaker and it is not useful in general psychiatry.

MeSH Pharmacological Classification

Antipsychotic Agents

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AA - Phenothiazines with aliphatic side-chain
N05AA03 - Promazine

Mechanism of Action

Promazine is an antagonist at types 1, 2, and 4 dopamine receptors, 5-HT receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha(1)-receptors, and histamine H1-receptors. Promazine's antipsychotic effect is due to antagonism at dopamine and serotonin type 2 receptors, with greater activity at serotonin 5-HT2 receptors than at dopamine type-2 receptors. This may explain the lack of extrapyramidal effects. Promazine does not appear to block dopamine within the tubero-infundibular tract, explaining the lower incidence of hyperprolactinemia than with typical antipsychotic agents or risperidone. Antagonism at muscarinic receptors, H1-receptors, and alpha(1)-receptors also occurs with promazine.
THERE IS AN ADENYLATE CYCLASE IN LIMBIC SYSTEM, AS WELL AS IN CAUDATE NUCLEUS, THAT IS SPECIFICALLY ACTIVATED BY DOPAMINE. ...ACTIVATION OF...ENZYME IS... BLOCKED BY...PHENOTHIAZINES. ...THERAPEUTIC EFFICACY & SIDE EFFECTS MAY RELATE TO INHIBITION OF DOPAMINE ACTIVATION OF ADENYLATE CYCLASE. /PHENOTHIAZINES/
...PHENOTHIAZINES, BLOCK DOPAMINE RECEPTORS & INCR TURNOVER RATE OF DOPAMINE IN CORPUS STRIATUM. INCR TURNOVER RATE IS BELIEVED TO BE RESULT OF NEURONAL FEEDBACK MECHANISM. ...FIRING OF.../IDENTIFIED DOPAMINERGIC NEURONS IN SUBSTANTIA NIGRA & VENTRAL TEGMENTAL AREAS/ IS INCR BY ANTIPSYCHOTIC PHENOTHIAZINES. /PHENOTHIAZINES/

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

58-40-2
15421-37-1

Absorption Distribution and Excretion

Absorption may be erratic and peak plasma concentrations show large interindividual differences.
IV ADMIN RESULTS PEAK IN ABOUT 5 MIN, IM IN ABOUT 20-30 MIN, ORAL IN ABOUT 1-2 HR. PARENTERAL EFFECTS ARE MORE PREDICTABLE, & USUALLY REQUIRE ABOUT HALF ORAL DOSAGE FOR SOME COMPARABLE EFFECTS.

Metabolism Metabolites

Hepatic, primarily to N-desmethylpromazine and promazine sulfoxide.
YIELDS DEMETHYLPROMAZINE, PROMAZINE-N-OXIDE, & PROMAZINE SULFOXIDE IN MAN & IN RAT; YIELDS 3-HYDROXYPROMAZINE & PHENOTHIAZINE IN MAN. /FROM TABLE/
...METAB...BY OXIDATIVE PROCESSES MEDIATED LARGELY BY HEPATIC MICROSOMAL & OTHER DRUG-METABOLIZING ENZYMES. CONJUGATION WITH GLUCURONIC ACID...PROMINENT ROUTE.../PRC: REACTIONS INCL HYDROXYLATION, DEMETHYLATION, SULFOXIDE FORMATION; METABOLIC ALTERATIONS IN SIDE CHAIN MAY ALSO OCCUR/. /PHENOTHIAZINES/
Promazine has known human metabolites that include N-Desmethyl promazine and Promazine 5-sulfoxide.
Hepatic, primarily to N-desmethylpromazine and promazine sulfoxide. Absorption may be erratic and peak plasma concentrations show large interindividual differences. The metabolism occurs through oxidative processes mediated largely by hepatic microsomal and other drug metabolizing enzymes. Antoher step is the conjugaion with glucuronic acid. Other reactions include hydroxylation, demetylation, and sulfoxide formation. Moreover, metabolic alterations in side chain may also occur (A308, A631).

Associated Chemicals

Promazine hydrochloride;53-60-1

Wikipedia

Promazine

Drug Warnings

PROMAZINE [SPARINE] IS OBSOLETE BECAUSE IT HAS EXTREMELY WEAK ANTIPSYCHOTIC ACTION & CAUSES GREATER INCIDENCE OF ADVERSE EFFECTS.
...PROMAZINE IS CONTRAINDICATED IN STUPOROUS OR PRECOMATOSE PT, AS WELL AS IN THOSE WITH CARDIAC OR CEREBROVASCULAR INSUFFICIENCY. ANTICHOLINERGIC-LIKE ACTIONS OF PROMAZINE MAY BE DETRIMENTAL IN PT WITH ANGLE-CLOSURE GLAUCOMA.
SINCE THESE AGENTS HAVE ANTIEMETIC PROPERTIES, THEY MAY MASK SIGNS OF DRUG OVERDOSAGE & OBSCURE SYMPTOMS OF BRAIN TUMOR OR INTESTINAL OBSTRUCTION. ... SHOULD ALSO BE USED WITH EXTREME CAUTION IN PT WITH CARDIOVASCULAR DISEASE, IMPAIRED LIVER FUNCTION, OR WITH HISTORY OF GASTRIC ULCER... /PHENOTHIAZINES/
ALTHOUGH SOME OF MORE SERIOUS TOXIC EFFECTS OF CHLORPROMAZINE HAVE NOT BEEN ENCOUNTERED WITH PROMAZINE, IT SHOULD BE USED WITH SAME DEGREE OF CAUTION.
For more Drug Warnings (Complete) data for PROMAZINE (25 total), please visit the HSDB record page.

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Prepd by heating xylene soln of phenothiazine & 3-dimethyl-amino-1-chloropropane in presence of sodamide: Charpentier, US patent 2,519,886 (1950 to Rhone-Poulenc).

General Manufacturing Information

Incompatibilities: incompatible with alkalies, oxidizing agents, heavy metals.
FDA REGULATIONS ESTABLISH ZERO TOLERANCE FOR ITS RESIDUES ON OR IN UNCOOKED TISSUES OF FOOD PRODUCING ANIMALS.
A FEW AVAIL AGENTS...ARE NOW KNOWN TO HAVE INFERIOR ANTIPSYCHOTIC EFFECTS OR...ARE NO LONGER COMMONLY USED IN PSYCHIATRIC PT. THESE INCL...PROMAZINE...

Storage Conditions

The product should be stored at controlled room temperature and protected from freezing and light.

Interactions

RABBIT, RAT, & SHEEP TRIALS INDICATE IT MAY HELP REDUCE TOXIC EFFECTS OF CARBON TETRACHLORIDE. ... HAS INCR TOXICITY OF ORGANOPHOSPHORUS OR OTHER ACETYLCHOLINESTERASE INHIBITORS & PROCAINE.
...PHENOTHIAZINES...MAY PRODUCE ADDITIVE HYPOTENSIVE EFFECTS WITH PROPRANOLOL. /PHENOTHIAZINES/
...OTHER ANTIPSYCHOTIC DRUGS ... MAY BLOCK ANTIHYPERTENSIVE EFFECTS OF GUANETHIDINE ... /PHENOTHIAZINES/
Additive QT interval prolongation may increase the risk of ventricular tachycardia when /probucol is used with phenothiazines/. /Phenothiazines/
For more Interactions (Complete) data for PROMAZINE (31 total), please visit the HSDB record page.

Stability Shelf Life

Promazine HCl is maximally stable at pH 6.5 /Promazine HCl/
OXIDIZES UPON PROLONGED EXPOSURE TO AIR & ACQUIRES BLUE OR PINK COLOR /HYDROCHLORIDE/

Dates

Last modified: 08-15-2023

Use of benzylglycinamide by a HIV-seropositive polysubstance user: The changing pattern of novel psychoactive substance use among youths

Matteo Caloro, Giuseppa Calabrò, Georgios D Kotzalidis, Ilaria Cuomo, John M Corkery, Alessandro Emiliano Vento, Luana Lionetto, Sergio De Filippis, Valentina Ranieri, Davide Lonati, Carlo Alessandro Locatelli, Eleonora de Pisa, Antonio Di Tommaso, Paolo Girardi, Fabrizio Schifano
PMID: 27088514   DOI: 10.1016/j.addbeh.2016.03.032

Abstract

A 24-year old woman with multisubstance use since the age of 13, including opioids and cocaine, and long-standing HIV/HCV seropositivity status, presented with psychosis, agitation, and insomnia at the emergency department of a university hospital. She had been abusive and physically aggressive frequently without specific reasons and was involved in criminal legal cases. She was hospitalized twice. During her first hospital stay she experienced a brief episode of detachment from her environment, similar to episodes reportedly suffered at home. Psychosis had developed following heavy polysubstance abuse. Her mother provided sachets containing benzylglycinamide, a substance with no known psychotropic effects, which were also present in the patient's urine. She was occasionally positive for cannabinoids. She used to buy various novel psychoactive substances (NPSs) from the internet and used experimentally various substances freely made available to her by drug suppliers/dealers. She was unable to explain clearly why she was taking any of the identified NPS. She stated she was taking benzylglycinamide to calm her when smoking synthetic cannabinoids. While it appears that benzylglycinamide is not likely to constitute a novel drug of abuse, her polysubstance use exemplifies trends in NPS use patterns among the youths in the Western world and should alert mental health workers as to the possible dangers of such behavior and its reflection on social behavior and psychopathology.


Evaluation of medicine effects on the interaction of myoglobin and its aptamer or antibody using atomic force microscopy

Qing Wang, Lin Liu, Xiaohai Yang, Kemin Wang, Nandi Chen, Chenchen Zhou, Bianxia Luo, Shasha Du
PMID: 25615803   DOI: 10.1021/ac503885e

Abstract

The effects of medicine on the biomolecular interaction have been given increasing attention in biochemistry and affinity-based analytics since the environment in vivo is complex especially for the patients. Herein, myoglobin, a biomarker of acute myocardial infarction, was used as a model, and the medicine effects on the interactions of myoglobin/aptamer and myoglobin/antibody were systematically investigated using atomic force microscopy (AFM) for the first time. The results showed that the average binding force and the binding probability of myoglobin/aptamer almost remained unchanged after myoglobin-modified gold substrate was incubated with promazine, amoxicillin, aspirin, and sodium penicillin, respectively. These parameters were changed for myoglobin/antibody after the myoglobin-modified gold substrate was treated with these medicines. For promazine and amoxicillin, they resulted in the change of binding force distribution of myoglobin/antibody (i.e., from unimodal distribution to bimodal distribution) and the increase of binding probability; for aspirin, it only resulted in the change of the binding force distribution, and for sodium penicillin, it resulted in the increase of the average binding force and the binding probability. These results may be attributed to the different interaction modes and binding sites between myoglobin/aptamer and myoglobin/antibody, the different structures between aptamer and antibody, and the effects of medicines on the conformations of myoglobin. These findings could enrich our understanding of medicine effects on the interactions of aptamer and antibody to their target proteins. Moreover, this work will lay a good foundation for better research and extensive applications of biomolecular interaction, especially in the design of biosensors in complex systems.


Photoallergy to promazine hydrochloride

Paolo Romita, Caterina Foti, Luca Stingeni
PMID: 28766806   DOI: 10.1111/cod.12797

Abstract




Comparison of TiO2 photocatalysis, electrochemically assisted Fenton reaction and direct electrochemistry for simulation of phase I metabolism reactions of drugs

Miina Ruokolainen, Turan Gul, Hjalmar Permentier, Tiina Sikanen, Risto Kostiainen, Tapio Kotiaho
PMID: 26690045   DOI: 10.1016/j.ejps.2015.12.012

Abstract

The feasibility of titanium dioxide (TiO2) photocatalysis, electrochemically assisted Fenton reaction (EC-Fenton) and direct electrochemical oxidation (EC) for simulation of phase I metabolism of drugs was studied by comparing the reaction products of buspirone, promazine, testosterone and 7-ethoxycoumarin with phase I metabolites of the same compounds produced in vitro by human liver microsomes (HLM). Reaction products were analysed by UHPLC-MS. TiO2 photocatalysis simulated the in vitro phase I metabolism in HLM more comprehensively than did EC-Fenton or EC. Even though TiO2 photocatalysis, EC-Fenton and EC do not allow comprehensive prediction of phase I metabolism, all three methods produce several important metabolites without the need for demanding purification steps to remove the biological matrix. Importantly, TiO2 photocatalysis produces aliphatic and aromatic hydroxylation products where direct EC fails. Furthermore, TiO2 photocatalysis is an extremely rapid, simple and inexpensive way to generate oxidation products in a clean matrix and the reaction can be simply initiated and quenched by switching the UV lamp on/off.


Widened QRS interval and left ventricular systolic depression after propafenone and promazine exposure

Roberto La Rocca, Giulia Ferrari-Toninelli, Salvatore Patanè
PMID: 25499340   DOI: 10.1016/j.ijcard.2014.09.095

Abstract




Repetitive injection field-amplified sample stacking for cationic compounds determination

Szymon Dziomba, Michał Biernacki, Ilona Olędzka, Elżbieta Skrzydlewska, Tomasz Bączek, Piotr Kowalski
PMID: 24840407   DOI: 10.1016/j.talanta.2014.02.045

Abstract

The development of a field-amplified sample stacking technique is presented. Sensitivity enhancement in this technique was obtained by repetitive injections of a sample followed by steps of sample matrix removal through the application of counter-pressure. Under optimized conditions the background electrolyte (BGE) was composed of 80 mM H3PO4 while the sample matrix contained 0.5mM H3PO4 and 30% (v/v) methanol. The elaborated method enabled a 4-fold effective injection of the sample (53 s, 0.5 psi). Each injection was followed by a focusing step during which the application of a voltage (2 kV) and counter-pressure (-1 psi) was performed for 0.65 min. The method was developed for the determination of six psychiatric drugs (opipramol, hydroxyzine, promazine, amitriptyline, fluoxetine, and thioridazine). The elaborated method was applied for analysis of human urine samples after a simple liquid-liquid extraction procedure. The detection limits obtained were in the range of 2.23-6.21 ng/mL.


Interaction of solutions containing phenothiazines exposed to laser radiation with materials surfaces, in view of biomedical applications

Agota Simon, Tatiana Alexandru, Mihai Boni, Victor Damian, Alexandru Stoicu, Victoria Dutschk, Mihail Lucian Pascu
PMID: 25148730   DOI: 10.1016/j.ijpharm.2014.08.031

Abstract

Phenothiazine drugs - chlorpromazine (CPZ), promazine (PZ) and promethazine (PMZ) - were exposed to 266 nm (fourth harmonic of the Nd:YAG pulsed laser radiation) in order to be modified at molecular level and to produce an enhancement of their antibacterial activity. The irradiated samples were analysed by several methods: pH and surface tension measurements, UV-vis-NIR absorption spectroscopy, laser induced fluorescence and thin layer chromatography. The purpose of these investigations was to study and describe the modified properties of the medicines to further investigate their specific interactions with materials such as cotton, polyester and Parafilm M as a model smooth surface. The textile materials may be impregnated with phenothiazines drug solutions exposed to laser radiation in order to be used in treatments applied on the surface of the organism. Some of the phenothiazines solutions exposed prolonged time intervals to laser radiation have much better activity against several bacteria. Therefore, in the paper, it is reported the wetting behaviour of CPZ, PZ and PMZ solutions, irradiated for time intervals between 1 and 240 min, on the surfaces of the three textures in order to draw a conclusion about their wettability as a function of time.


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